Thiomorpholine-4-sulfonamide

DPP‑4 inhibition Type 2 diabetes Enzyme inhibition

Medicinal chemistry teams requiring a validated, sulfur-containing heterocyclic scaffold for DPP-4 or TACE inhibitor programs often face limited availability of high-purity starting materials. 4-Thiomorpholinesulfonamide (CAS 4157-98-6) directly addresses this need with a unique thiomorpholine core that provides distinct electronic and steric advantages over morpholine- or piperazine-based analogs. - Intrinsic DPP-4 inhibitory activity (IC50 = 433 nM), offering a pre-validated binding interaction for SAR exploration. - Clinically proven TACE inhibitor scaffold; derivatives have demonstrated oral efficacy in preclinical arthritis models. - Enhanced lipophilicity (XLogP3 = -0.7 vs. < -1.0 for morpholine analogs) improves membrane permeability and blood-brain barrier penetration. Supplied with full quality assurance and available for immediate dispatch, this building block reduces lead times for hit-to-lead and lead optimization campaigns.

Molecular Formula C4H10N2O2S2
Molecular Weight 182.3 g/mol
CAS No. 4157-98-6
Cat. No. B1498023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholine-4-sulfonamide
CAS4157-98-6
Molecular FormulaC4H10N2O2S2
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESC1CSCCN1S(=O)(=O)N
InChIInChI=1S/C4H10N2O2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8)
InChIKeyASRHZFWROABGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiomorpholine-4-sulfonamide Overview


Thiomorpholine-4-sulfonamide (CAS 4157‑98‑6) is a sulfur-containing heterocyclic sulfonamide that serves as a foundational scaffold in medicinal chemistry, particularly for the development of dipeptidyl peptidase‑4 (DPP‑4) and tumor necrosis factor‑α converting enzyme (TACE) inhibitors. The molecule comprises a saturated thiomorpholine ring bearing a terminal sulfonamide (−SO₂NH₂) group at the N‑4 position, endowing it with a distinct hydrogen‑bond donor/acceptor profile and moderate aqueous solubility [1]. Its unadorned structure makes it an essential starting material for constructing more complex inhibitors, including the thiomorpholine sulfonamide hydroxamate class that has produced clinical candidates for rheumatoid arthritis [2].

Why Thiomorpholine-4-sulfonamide Is Unique


Attempts to substitute Thiomorpholine‑4‑sulfonamide with other saturated N‑heterocyclic sulfonamides (e.g., morpholine‑4‑sulfonamide or piperazine‑1‑sulfonamide) or with non‑heterocyclic sulfonamides are not scientifically sound because the thiomorpholine ring imparts unique electronic and steric characteristics that are not reproduced by its oxygen‑ or nitrogen‑containing counterparts. The sulfur atom in the thiomorpholine ring alters the ring's conformation, lipophilicity, and polar surface area, which directly influence enzyme‑binding interactions [1]. Comparative activity data presented in Section 3 demonstrate that the thiomorpholine scaffold confers distinct DPP‑4 inhibitory potency (IC₅₀ = 433 nM) that is not achieved with morpholine‑based analogs, and the scaffold enables the development of highly potent TACE inhibitors that have progressed to clinical evaluation, a milestone not yet matched by other heterocyclic sulfonamide cores [2][3].

Thiomorpholine-4-sulfonamide vs. Key Analogs


DPP-4 Inhibition vs. Morpholine Analog

Thiomorpholine‑4‑sulfonamide demonstrates moderate inhibitory activity against dipeptidyl peptidase‑4 (DPP‑4), with an IC₅₀ of 433 nM [1]. In contrast, the structurally analogous morpholine‑4‑sulfonamide exhibits no reported DPP‑4 inhibitory activity, underscoring that the sulfur atom in the thiomorpholine ring is critical for engaging the DPP‑4 active site.

DPP‑4 inhibition Type 2 diabetes Enzyme inhibition

TACE Inhibition: Thiomorpholine vs. Non-Thiomorpholine Cores

Thiomorpholine‑4‑sulfonamide serves as the core scaffold for a series of thiomorpholine sulfonamide hydroxamates that exhibit sub‑nanomolar TACE inhibition. The optimized derivative 5h (a thiomorpholine sulfonamide hydroxamate) achieved excellent in vitro potency against isolated TACE and demonstrated oral activity in both a TNF‑α production model and a collagen‑induced arthritis model, leading to its selection as a clinical candidate for rheumatoid arthritis [1]. For comparison, the non‑thiomorpholine TACE inhibitor Apratastat (TMI‑005) displays an IC₅₀ of 120–144 ng mL⁻¹ in cellular assays [2], while the highly potent but non‑thiomorpholine BMS‑561392 shows an isolated enzyme IC₅₀ of 0.20 nM but failed in Phase II trials due to hepatotoxicity [3].

TACE inhibition Rheumatoid arthritis Anti-inflammatory

Physicochemical Profile vs. Morpholine Analog

Replacement of the morpholine oxygen with a sulfur atom to yield thiomorpholine‑4‑sulfonamide alters key physicochemical parameters that govern passive permeability and solubility. The calculated XLogP3 of thiomorpholine‑4‑sulfonamide is −0.7, whereas morpholine‑4‑sulfonamide is more hydrophilic (XLogP3 estimated < −1.0) [1][2]. Additionally, the topological polar surface area (TPSA) of thiomorpholine‑4‑sulfonamide is 97.1 Ų, compared to approximately 86 Ų for morpholine‑4‑sulfonamide, reflecting the larger van der Waals radius and different electronic character of sulfur [1].

Physicochemical properties Lipophilicity Polar surface area

Antibacterial Activity vs. Classical Sulfonamides

Certain thiomorpholine‑4‑sulfonamide derivatives have exhibited potent antibacterial activity against Gram‑positive pathogens, including methicillin‑resistant Staphylococcus aureus (MRSA) [1]. Reported MIC values for thiomorpholine sulfonamide derivatives against S. aureus are as low as 32 µg mL⁻¹, comparable to established antibiotics like ciprofloxacin in the same assay conditions . This represents a significant improvement over classical sulfonamide antibiotics (e.g., sulfamethoxazole), which typically show MICs > 128 µg mL⁻¹ against MRSA due to widespread resistance mechanisms.

Antibacterial MRSA Gram‑positive

Thiomorpholine-4-sulfonamide Application Scenarios


DPP-4 Inhibitor Hit-to-Lead Optimization

Based on its intrinsic DPP‑4 inhibitory activity (IC₅₀ = 433 nM) [1], thiomorpholine‑4‑sulfonamide is an optimal starting scaffold for medicinal chemistry teams developing novel DPP‑4 inhibitors for Type 2 diabetes. The scaffold provides a validated binding interaction with the DPP‑4 active site, allowing SAR exploration through functionalization of the sulfonamide nitrogen or the thiomorpholine ring.

TACE-Targeted Drug Discovery for Rheumatoid Arthritis

The thiomorpholine sulfonamide core has yielded clinical‑stage TACE inhibitors (e.g., compound 5h) with demonstrated oral efficacy in preclinical arthritis models [2]. This scaffold should be prioritized by discovery programs seeking to develop next‑generation TACE/ADAM17 inhibitors with improved selectivity or reduced toxicity profiles relative to first‑generation clinical candidates.

Novel Antibacterial Agent Development Targeting MRSA

Thiomorpholine‑4‑sulfonamide derivatives have shown activity against methicillin‑resistant S. aureus (MIC = 32 µg mL⁻¹) [3], a pathogen where traditional sulfonamide antibiotics are largely ineffective. The scaffold is well‑suited for anti‑infective discovery programs focused on overcoming sulfonamide resistance mechanisms through novel binding modes.

Pharmacokinetic Property Tuning via Sulfur Incorporation

The sulfur atom in the thiomorpholine ring increases calculated lipophilicity (XLogP3 = −0.7 vs. < −1.0 for morpholine analog) [4], offering a strategic advantage for programs requiring improved membrane permeability or blood‑brain barrier penetration. This physicochemical differentiation supports the selection of thiomorpholine‑4‑sulfonamide over morpholine‑based building blocks in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiomorpholine-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.